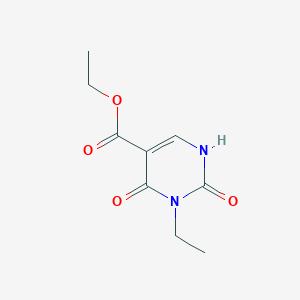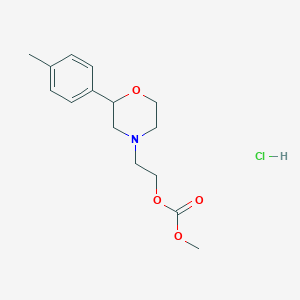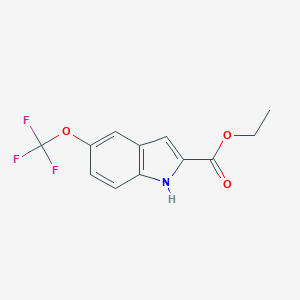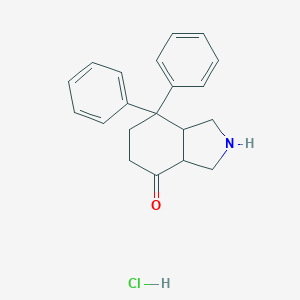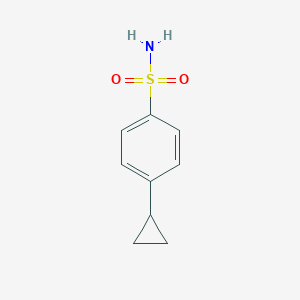
4-Cyclopropylbenzenesulfonamide
説明
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves innovative strategies to introduce functional groups or modify the molecular backbone. For example, the synthesis of 4-cyanobenzenesulfonamides from secondary amines involves cleavage to the parent amine under specific conditions, highlighting a method that could potentially be adapted for synthesizing 4-Cyclopropylbenzenesulfonamide derivatives (Schmidt et al., 2017).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their reactivity and properties. Studies involving crystallography provide insights into their molecular configuration. For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamide's crystal structure was elucidated, revealing an orthorhombic space group, which aids in understanding how substituents affect molecular conformation and interactions (Stenfors & Ngassa, 2020).
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, demonstrating a range of reactivities depending on their structure. For example, the copper-catalyzed four-component reaction involving arylcyclopropanes suggests a pathway for constructing complex molecules, potentially applicable to derivatives of 4-Cyclopropylbenzenesulfonamide (Yang et al., 2022).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Detailed analysis, including crystallography, reveals how structural elements affect these properties, offering a method to predict the behavior of similar compounds under different conditions.
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, including acidity, basicity, and reactivity towards various chemical reagents, are key to their applications in synthesis and as intermediates in chemical reactions. The reactivity of these compounds in the presence of nitriles, carboxylic acids, and N-fluorobenzenesulfonimide, for example, showcases their versatility and potential for functionalization (Yang et al., 2022).
科学的研究の応用
Catalyst Design and Solubility Enhancement
4-Cyclopropylbenzenesulfonamide derivatives have been utilized in the design of catalysts, such as sulfonamide-substituted iron phthalocyanines. These compounds are particularly noted for their remarkable stability under oxidative conditions and have been applied in the oxidation of olefins, demonstrating their significance in the field of catalysis and organic synthesis (Işci et al., 2014).
Antimycobacterial Agents
Certain 4-Cyclopropylbenzenesulfonamide derivatives have shown potential as antimycobacterial agents. For instance, 2,4-dinitrophenylsulfonamides with tunable cysteine-activated SO₂ release profiles have exhibited high potency in inhibiting Mycobacterium tuberculosis, highlighting their potential application in treating infectious diseases (Malwal et al., 2012).
Enzyme Inhibition for Drug Discovery
Derivatives of 4-Cyclopropylbenzenesulfonamide have been synthesized and evaluated for their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2), showcasing their relevance in drug discovery, particularly in the context of anti-inflammatory and analgesic drug development (Hashimoto et al., 2002).
Anticonvulsant Properties
Research into benzenesulfonamide derivatives containing 4-Cyclopropylbenzenesulfonamide moieties has revealed potential anticonvulsant activities. These studies are crucial for the development of new classes of anticonvulsant agents with high effectiveness and low toxicity, catering to the therapeutic needs of epilepsy treatment (Wang et al., 2015).
Application in Amine Synthesis and Protecting Strategy
4-Cyclopropylbenzenesulfonamides have been utilized in the field of organic synthesis, particularly in amine synthesis and as protecting groups. Their ability to cleave to the parent amine under specific conditions makes them valuable for broader amine synthesis applications (Schmidt et al., 2017).
特性
IUPAC Name |
4-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRLGLFTKQDBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598784 | |
| Record name | 4-Cyclopropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylbenzenesulfonamide | |
CAS RN |
167403-81-8 | |
| Record name | 4-Cyclopropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

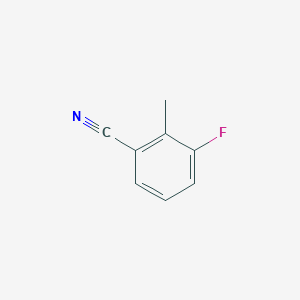
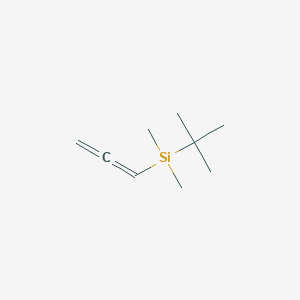
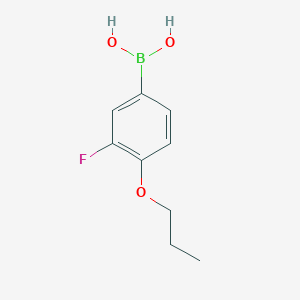
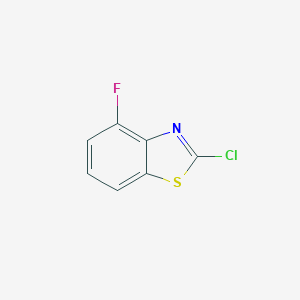
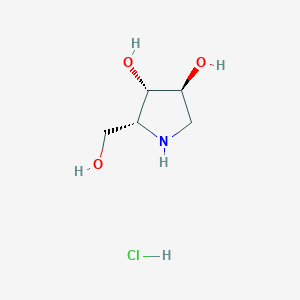
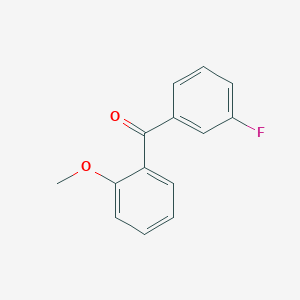
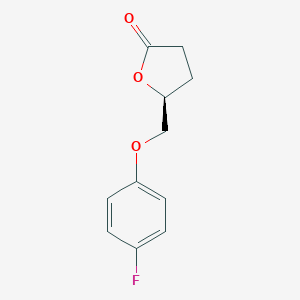
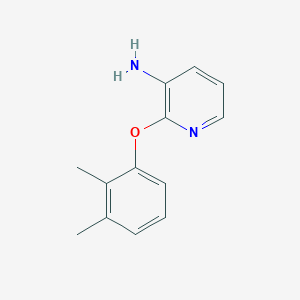
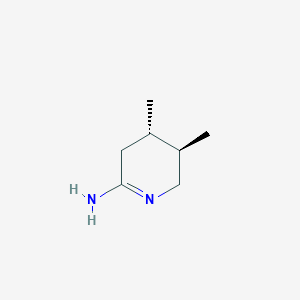
![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)
